6-Heptenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

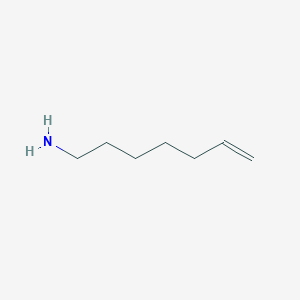

6-Heptenylamine, also known as hept-6-en-1-amine, is an organic compound with the molecular formula C7H15N. It is a primary amine with a seven-carbon chain that includes a double bond between the sixth and seventh carbon atoms. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Heptenylamine can be synthesized through several methods. One common approach involves the reaction of 6-heptenyl chloride with ammonia or an amine under suitable conditions. Another method includes the reduction of 6-heptenyl nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 6-heptenyl nitrile. This process involves the use of high pressure and temperature to achieve efficient conversion. The reaction typically employs a metal catalyst like palladium or nickel to facilitate the reduction.

Analyse Des Réactions Chimiques

Types of Reactions

6-Heptenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically employed.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amines or amides.

Applications De Recherche Scientifique

6-Heptenylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mécanisme D'action

The mechanism of action of 6-Heptenylamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and engage in nucleophilic attacks on electrophilic centers. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexylamine: A six-carbon chain amine without a double bond.

Heptylamine: A seven-carbon chain amine without a double bond.

6-Hepten-2-amine: Similar structure but with the amine group attached to the second carbon.

Uniqueness

6-Heptenylamine is unique due to the presence of a double bond in its carbon chain, which imparts distinct reactivity compared to its saturated counterparts. This structural feature allows for additional chemical transformations and applications, making it a valuable compound in various research fields.

Activité Biologique

6-Heptenylamine, a derivative of heptylamine, is an aliphatic amine that has garnered attention for its biological activity, particularly in the fields of pharmacology and tissue engineering. This article reviews the compound's biological effects based on recent studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Inhibition of Volume-Regulated Anion Channels (VRAC)

One of the notable biological activities of this compound is its ability to inhibit volume-regulated anion channels (VRAC). Research indicates that this compound causes a reversible inhibition of VRAC activity in human keratinocytes, leading to intracellular calcium store depletion. The compound appears to interact with the lipid bilayer of cells, influencing membrane properties and channel activity. The inhibition is dose-dependent, with an IC50 value around 262 µM under isotonic conditions .

Table 1: Dose-Response Characteristics of this compound on VRAC

| Condition | IC50 (µM) | Effect on VRAC Activity |

|---|---|---|

| Isotonic | 262 | Significant inhibition |

| Hypotonic | 2900 | Reduced inhibition |

This suggests that while this compound effectively inhibits VRAC under normal conditions, its inhibitory effect diminishes in hypotonic environments, indicating a complex interaction with cellular osmotic responses .

Wound Healing

Recent studies have explored the use of heptylamine-functionalized materials in promoting wound healing. A study demonstrated that a medical-grade silicone dressing coated with heptylamine plasma significantly enhanced the delivery and efficacy of multipotent adult progenitor cells (MAPCs) in diabetic wound models. The application of this dressing resulted in accelerated wound closure and incorporation of stem cells into the healing tissue .

Case Study: MAPC Delivery via Heptylamine-Coated Dressings

- Study Design: Diabetic mice were treated with MAPCs delivered through heptylamine-coated dressings.

- Results:

- Significant reduction in wound area.

- Enhanced healing rates compared to control groups.

This application highlights the potential of heptylamine derivatives in regenerative medicine, particularly in enhancing cellular interactions and promoting tissue repair.

Cell Adhesion and Proliferation Enhancement

Another significant aspect of this compound's biological activity is its role in enhancing cell adhesion and proliferation. A study involving plasma-polymerized heptylamine on titanium alloy surfaces showed improved adhesion and proliferation rates of bone marrow stromal cells (BMSCs). The introduction of amino groups via plasma polymerization resulted in a hydrophilic surface conducive to cellular attachment .

Table 2: Effects of Heptylamine on Cell Adhesion

| Deposition Time (s) | NH2/C (%) | Cell Proliferation Rate (%) |

|---|---|---|

| 0 | 3.39 | Baseline |

| 30 | 5.14 | +20 |

| 60 | 7.31 | +35 |

| 120 | 7.65 | +50 |

The data indicate a direct correlation between the amount of amino groups introduced and the enhancement of cell proliferation, suggesting that heptylamine can be effectively utilized to modify biomaterials for improved biocompatibility .

Propriétés

IUPAC Name |

hept-6-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-3-4-5-6-7-8/h2H,1,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSKWUZFFRWRCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151626-26-5 |

Source

|

| Record name | hept-6-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.